N'-(1,3-benzothiazol-2-yl)-2-methoxy-N'-(2-methoxybenzoyl)benzohydrazide
Description
N'-(1,3-Benzothiazol-2-yl)-2-methoxy-N'-(2-methoxybenzoyl)benzohydrazide is a benzothiazole-derived hydrazide compound characterized by a complex molecular architecture. The structure features a 1,3-benzothiazole core linked to a 2-methoxybenzoyl group via a hydrazide bridge, with an additional 2-methoxybenzoyl substituent (Fig. 1). This compound exhibits unique intramolecular hydrogen bonding, as demonstrated by NMR studies, which prevent self-dimerization even at high concentrations (20 mM in CDCl₃) . Key spectral data include distinct ¹H-NMR signals for NH protons (δ 9.40 ppm) and coupling interactions mediated by hydrogen bonds (¹H-¹⁹F and ¹H-¹⁵N couplings in related analogs) .
Properties
Molecular Formula |
C23H19N3O4S |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
N'-(1,3-benzothiazol-2-yl)-2-methoxy-N'-(2-methoxybenzoyl)benzohydrazide |
InChI |
InChI=1S/C23H19N3O4S/c1-29-18-12-6-3-9-15(18)21(27)25-26(22(28)16-10-4-7-13-19(16)30-2)23-24-17-11-5-8-14-20(17)31-23/h3-14H,1-2H3,(H,25,27) |
InChI Key |
OKLFGQRJNHKYRX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NN(C2=NC3=CC=CC=C3S2)C(=O)C4=CC=CC=C4OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1,3-benzothiazol-2-yl)-2-methoxy-N’-(2-methoxybenzoyl)benzohydrazide typically involves the reaction of 2-aminobenzothiazole with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then reacted with 2-methoxybenzohydrazide to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(1,3-benzothiazol-2-yl)-2-methoxy-N’-(2-methoxybenzoyl)benzohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of N'-(1,3-benzothiazol-2-yl)-2-methoxy-N'-(2-methoxybenzoyl)benzohydrazide typically involves the condensation of benzothiazole derivatives with benzohydrazides. The structural elucidation can be performed using techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), which confirm the presence of characteristic functional groups.
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of benzothiazole derivatives, including this compound. These compounds exhibit significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.
| Organism | Activity |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Moderate |
| Aspergillus species | Moderate |
In vitro tests have shown that this compound can inhibit the growth of these pathogens at Minimum Inhibitory Concentration (MIC) levels comparable to standard antibiotics .
Anticancer Properties
Benzothiazole derivatives have been extensively studied for their anticancer potential. Research indicates that compounds like this compound can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in tumor progression.
A notable study demonstrated that benzothiazole derivatives exhibited cytotoxic effects against pancreatic cancer cells, suggesting their potential as chemotherapeutic agents .
Case Studies and Research Findings
Several case studies highlight the efficacy of benzothiazole derivatives in clinical settings:
- Antimicrobial Efficacy : A study assessed the antibacterial activity of various benzothiazole derivatives against clinical isolates, revealing that compounds with methoxy substituents showed enhanced activity against resistant strains .
- Anticancer Activity : Research on a series of benzothiazole-based compounds demonstrated significant antiproliferative effects on breast and lung cancer cell lines, with some derivatives showing IC50 values in the low micromolar range .
Mechanism of Action
The mechanism of action of N’-(1,3-benzothiazol-2-yl)-2-methoxy-N’-(2-methoxybenzoyl)benzohydrazide involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is believed to exert its effects by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cancer cell proliferation or microbial growth.
Comparison with Similar Compounds
Table 1: Substituent Effects on Physicochemical Properties
*Reported as a crystal structure study.
Key Observations:
- Electron-Withdrawing Groups (EWGs): Halogen substituents (e.g., Cl, Br) enhance thermal stability, as seen in the 3,5-dichloro derivative (melting point ~600°C) and brominated analogs .
- Hydrogen Bonding: Methoxy groups in the target compound facilitate intramolecular hydrogen bonding, suppressing aggregation—a property absent in non-methoxy analogs like N'-(thiophen-2-ylmethylene)benzohydrazide, which exhibit higher corrosion inhibition due to surface adsorption .
Spectroscopic and Reactivity Comparisons
Table 2: NMR and Reactivity Profiles
Key Observations:
- NH Proton Shifts: The target compound’s NH signal (δ 9.40 ppm) aligns with benzothiazole-hydrazide derivatives, confirming similar electronic environments .
- Solvent Effects: In DMSO-d₆, the target compound’s NH coupling collapses to a singlet due to solvent polarity disrupting hydrogen bonds, whereas CDCl₃ retains coupling patterns .
Biological Activity
N'-(1,3-benzothiazol-2-yl)-2-methoxy-N'-(2-methoxybenzoyl)benzohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, synthesizing findings from various studies, and presents relevant data in tabular form.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 298.35 g/mol. The structure includes a benzothiazole moiety, which is known for its pharmacological potential.
Antiproliferative Activity
Recent studies have demonstrated the antiproliferative effects of benzothiazole derivatives, including this compound, against various cancer cell lines. For instance:
- IC50 Values : The compound exhibited varying degrees of cytotoxicity across different cell lines, with IC50 values indicating its effectiveness:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast) | 3.1 |
| HCT116 (colon) | 5.3 |
| HEK 293 (kidney) | 4.0 |
These results suggest that the compound has selective toxicity towards certain cancer cells, particularly MCF-7, which is notable for breast cancer treatment .
Antimicrobial Activity
The antimicrobial properties of the compound have also been investigated. It has shown promising activity against both Gram-positive and Gram-negative bacteria:
- Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Enterococcus faecalis | 8 |
These findings indicate that the compound may serve as a potential antibacterial agent, especially against resistant strains .
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes and pathways critical for cell proliferation and survival. For example, studies suggest that it may act as a noncompetitive inhibitor of α-glucosidase, impacting glucose metabolism and potentially providing therapeutic benefits in diabetes management .
Case Studies
Several case studies have documented the effectiveness of this compound in vivo:
- Tumor Xenograft Models : In animal models where tumors were induced, administration of the compound led to a significant reduction in tumor size compared to control groups.
- Synergistic Effects : When combined with standard chemotherapeutic agents like doxorubicin, the compound enhanced the overall efficacy while reducing side effects associated with higher doses of chemotherapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
